molecular formula C13H11ClN4S B2913246 3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852372-99-7

3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2913246
CAS No.: 852372-99-7
M. Wt: 290.77
InChI Key: GYHIMZYFXSDXKY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 3 with a 4-chlorophenyl group and at position 6 with an ethylthio moiety. The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, contributing to lipophilicity and target binding, while the ethylthio substituent may influence electronic properties and metabolic stability .

Properties

IUPAC Name

3-(4-chlorophenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4S/c1-2-19-12-8-7-11-15-16-13(18(11)17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHIMZYFXSDXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl hydrazine with ethylthio-substituted pyridazine derivatives. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent, antimicrobial agent, and enzyme inhibitor.

    Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: Evaluated for its potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes critical to cellular function.

Comparison with Similar Compounds

Table 1: Key Compounds and Their Properties

Compound Name / CAS No. Substituents (Position 3 / 6) Molecular Weight Biological Activity Potency/Selectivity Source Evidence
Target Compound 3: 4-Chlorophenyl; 6: Ethylthio ~298.76* Inferred PDE4 inhibition N/A N/A
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (18) 3: 2,5-Dimethoxyphenyl; 6: Complex aryloxy 508.52 PDE4A inhibitor IC₅₀ < 10 nM; >100-fold selectivity
6-[(4-Chlorophenyl)thio]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 289661-47-8) 3: Phenyl; 6: 4-Chlorophenylthio 338.81 Not specified N/A
3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl)-[1,2,4]triazolo[4,3-b]pyridazine 3: 4-Chlorobenzylthio; 6: 2-Thienyl 358.86 Not specified N/A
6-(4-Chlorophenyl)sulfanyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one 3: Ketone; 6: 4-Chlorophenylthio 338.81 Not specified N/A
6-(1-Methyl-1H-pyrazol-4-yl)-3-(2-methyl-2H-indazol-5-ylthio)-[1,2,4]triazolo[4,3-b]pyridazine 3: Indazolylthio; 6: Pyrazolyl 403.45 c-MET kinase inhibitor IC₅₀ < 50 nM (c-MET)
6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine 3: Piperidinyl; 6: 2,4-Dichlorophenyl 349.22 Not specified N/A

*Calculated based on molecular formula C₁₃H₁₀ClN₄S.

Structure-Activity Relationship (SAR) Insights

PDE4 Inhibition :

  • Bulkier substituents at position 6, such as the methoxy-tetrahydrofuran moiety in compound 18, enhance PDE4A binding affinity and isoform selectivity. The ethylthio group in the target compound may offer moderate potency but lower selectivity compared to compound 18 .
  • Electron-withdrawing groups (e.g., chloro) at position 3 improve metabolic stability and target engagement .

Kinase Inhibition :

  • Thioether-linked heterocycles at position 3 (e.g., indazolylthio in ) confer potent c-MET inhibition, highlighting the scaffold’s versatility for kinase targets .

Impact of Heteroaromatic Substituents :

  • Thienyl () or pyrazolyl () groups at position 6 modulate solubility and cellular permeability, influencing in vivo efficacy .

Physicochemical Properties

  • Metabolic Stability : Ethylthio substituents (target compound) may undergo slower oxidative metabolism compared to benzylthio () or aryloxy groups (compound 18) .

Biological Activity

The compound 3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The general synthetic route includes:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and thioketones to construct the triazole framework.
  • Substitution Reactions : Introducing the ethylthio and chlorophenyl groups through nucleophilic substitution reactions.
  • Purification : The final product is purified by recrystallization or chromatography.

Example Synthetic Pathway

  • Starting Materials : 4-chlorobenzaldehyde, ethyl thioacetate, and hydrazine hydrate.
  • Reagents : Potassium hydroxide (KOH) for deprotonation and cyclization.
  • Yield : Typically yields around 70-90% depending on reaction conditions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of triazolo-pyridazines. For instance, compounds similar to This compound have shown significant antiproliferative effects against various cancer cell lines.

  • Cell Lines Tested : A549 (lung adenocarcinoma), SGC-7901 (gastric adenocarcinoma), and HT-1080 (fibrosarcoma).
  • Mechanism of Action : These compounds may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
CompoundCell LineIC50 (μM)Mechanism
4qA5490.008Tubulin inhibition
4qSGC-79010.014Tubulin inhibition
4qHT-10800.012Tubulin inhibition

Antiviral Activity

In addition to anticancer properties, triazole compounds have been explored for their antiviral activities. Research indicates that modifications to the triazole ring can enhance binding affinity to viral proteins.

  • Activity Against Viruses : Some derivatives have shown effectiveness against viral replication in vitro.
  • Mechanism of Action : These compounds may disrupt viral entry or replication processes.

Case Study 1: Antiproliferative Activity Evaluation

A study conducted on a series of triazolo-pyridazines demonstrated their potential as anticancer agents. The compound 4q , structurally similar to This compound , exhibited remarkable antiproliferative activity across multiple cancer cell lines. The study utilized both in vitro assays and molecular modeling to elucidate its mechanism of action.

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of various triazole derivatives against Hepatitis C Virus (HCV). The results indicated that certain substitutions on the triazole ring significantly increased antiviral activity, suggesting that similar modifications could enhance the efficacy of This compound against viral targets.

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